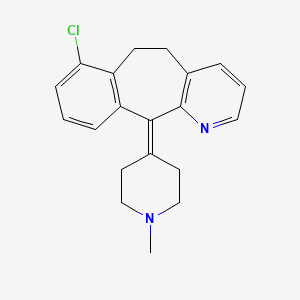
D-(-)-Pantolactone-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(-)-Pantolactone-d6: is a deuterated form of D-(-)-Pantolactone, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: D-(-)-Pantolactone-d6 can be synthesized through the deuteration of D-(-)-Pantolactone. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: D-(-)-Pantolactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acids or ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: D-(-)-Pantolactone-d6 is used as a chiral building block in organic synthesis. Its deuterated form is valuable in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme activities. Its isotopic properties allow for precise tracking of biochemical processes.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its deuterated form helps in improving the stability and bioavailability of certain medications.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
作用機序
The mechanism by which D-(-)-Pantolactone-d6 exerts its effects is primarily through its interaction with enzymes and other molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s isotopic properties also make it useful in studying enzyme kinetics and metabolic processes.
類似化合物との比較
D-(-)-Pantolactone: The non-deuterated form of the compound.
L-(+)-Pantolactone: The enantiomer of D-(-)-Pantolactone.
D-(-)-Lactic Acid: A structurally similar compound with different functional groups.
Uniqueness: D-(-)-Pantolactone-d6 is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for precise tracking and analysis using NMR spectroscopy, making it a valuable tool in scientific research.
特性
CAS番号 |
1346617-43-3 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
136.18 |
IUPAC名 |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
InChIキー |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
SMILES |
CC1(COC(=O)C1O)C |
同義語 |
(3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone; (-)-(R)-Pantolactone-d6; (-)-2-Hydroxy-3,3-(dimethyl-d6)-γ-butyrolactone; (-)-Pantoyl Lactone-d6; (3R)-Tetrahydro-3-hydroxy-4,4-(dimethyl-d6)furan-2-one; Pantothenic Lactone-d6; D-(-)-α-Hydroxy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


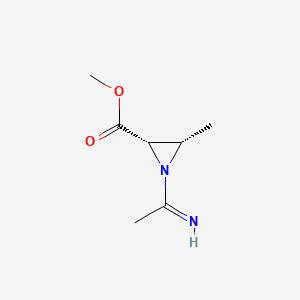
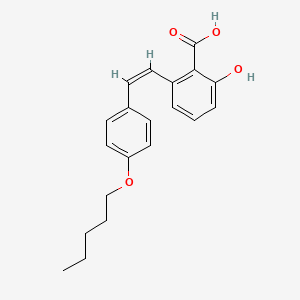

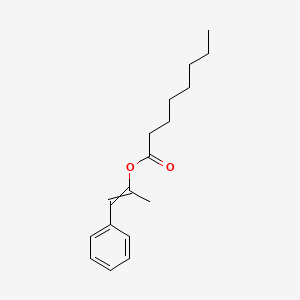

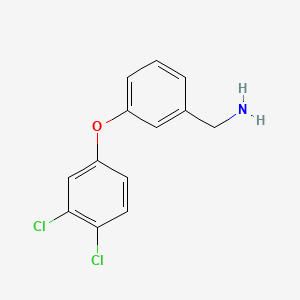
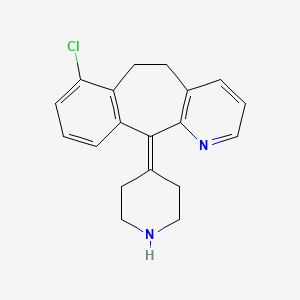

![3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B584852.png)
